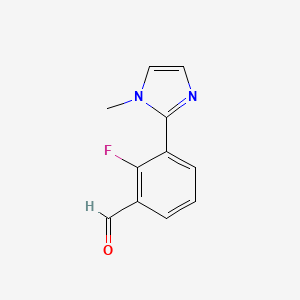
2-Fluoro-3-(1-methyl-1H-imidazol-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(1-methyl-1H-imidazol-2-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a fluoro group and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(1-methyl-1H-imidazol-2-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aldehyde Formation: The aldehyde functionality can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-(1-methyl-1H-imidazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-Fluoro-3-(1-methyl-1H-imidazol-2-yl)benzoic acid.
Reduction: 2-Fluoro-3-(1-methyl-1H-imidazol-2-yl)benzyl alcohol.
Substitution: 2-Amino-3-(1-methyl-1H-imidazol-2-yl)benzaldehyde (if an amine is used as the nucleophile).
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(1-methyl-1H-imidazol-2-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(1-methyl-1H-imidazol-2-yl)benzaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit metalloenzymes by coordinating to the metal center. The fluoro group can enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-(1H-imidazol-2-yl)benzaldehyde: Lacks the methyl group on the imidazole ring.
3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde: Lacks the fluoro group.
2-Fluoro-3-(1H-imidazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
2-Fluoro-3-(1-methyl-1H-imidazol-2-yl)benzaldehyde is unique due to the presence of both the fluoro group and the methyl-substituted imidazole ring, which can influence its reactivity and binding properties. The combination of these functional groups can enhance its utility in various applications, making it a versatile compound in chemical research .
Eigenschaften
Molekularformel |
C11H9FN2O |
|---|---|
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
2-fluoro-3-(1-methylimidazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-5-13-11(14)9-4-2-3-8(7-15)10(9)12/h2-7H,1H3 |
InChI-Schlüssel |
SZNIJOAAIQJNFM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C2=CC=CC(=C2F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


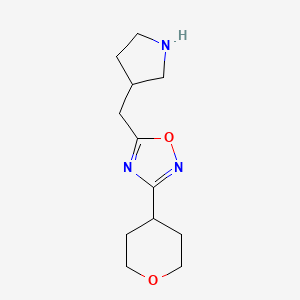

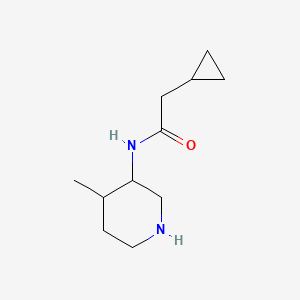
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione](/img/structure/B13227612.png)
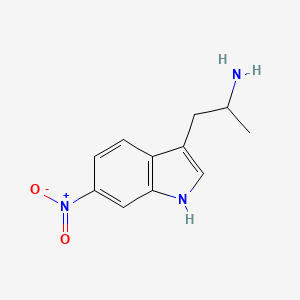
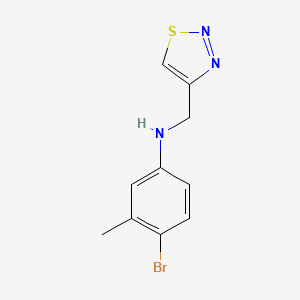


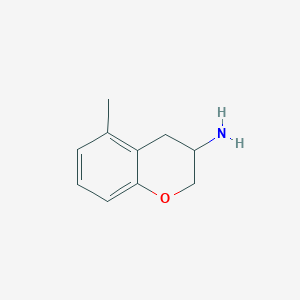
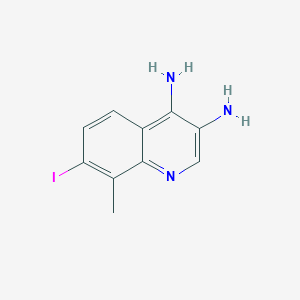
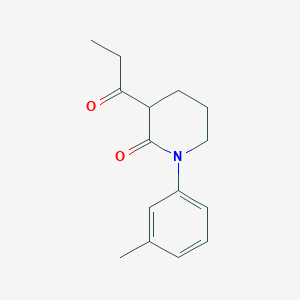
![8,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B13227674.png)
![1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one](/img/structure/B13227688.png)
![3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13227693.png)
